Superior In Vitro Potency: 20-Fold Improvement Over First-Generation Lead Compound C10
Mtb-IN-4 exhibits a 20-fold increase in anti-Mtb potency compared to the first-generation lead compound C10 in a standardized microplate Alamar Blue assay (MABA) [1]. This enhancement stems from the strategic substitution of a β-naphthyl group onto the isoxazole scaffold, a modification that dramatically improves its ability to inhibit Mtb respiration and growth [1].
| Evidence Dimension | Inhibition of Mtb growth and respiration (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.70 μM |
| Comparator Or Baseline | C10 (first-generation lead): IC50 = >15 μM |
| Quantified Difference | ≥20-fold increase in potency (Mtb-IN-4 is >20x more potent than C10) |
| Conditions | Microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis |
Why This Matters
This substantial gain in potency means that researchers can achieve effective inhibition of Mtb at significantly lower concentrations, reducing the risk of off-target effects and enabling more sensitive assays.
- [1] Sarkar S, et al. Design, Synthesis, and Evaluation of Novel Δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant. J Med Chem. 2023 Aug 24;66(16):11056-11077. (Data from text and Table 3). View Source
